Benzene, 1-butyl-2-methyl-
Overview
Description
“Benzene, 1-butyl-2-methyl-” is a chemical compound with the formula C11H16 . It is also known by other names such as 1-Methyl-2-butylbenzene, 1-Butyl-2-methylbenzene, and Toluene, o-butyl- .
Synthesis Analysis
The synthesis of “Benzene, 1-butyl-2-methyl-” could involve several steps. While specific synthesis methods for this compound were not found, general methods for synthesizing polysubstituted benzenes could be applied . These methods often involve electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of “Benzene, 1-butyl-2-methyl-” consists of a benzene ring with butyl (four carbon atoms) and methyl (one carbon atom) substituents . The molecular weight is 148.2447 .Physical And Chemical Properties Analysis
“Benzene, 1-butyl-2-methyl-” is likely to share similar physical and chemical properties with other benzene derivatives. Benzene derivatives are typically nonpolar and immiscible with water but readily miscible with organic solvents .Scientific Research Applications
Catalysis in Chemical Reactions :
- It's used as a catalyst in the Friedel-Crafts sulfonylation of benzene and substituted benzenes, leading to almost quantitative diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).
- Acts as a catalyst in the electrochemical coupling reaction of toluene with methanol, yielding methoxymethyl benzene (Chen, Wang, & Ma, 2009).
- Catalyzes the alkylation of benzene with 1-dodecene, showing high activity and stability in a continuous flow reactor (Qiao, Zhang, Zhang, & Li, 2004).
Environmental and Analytical Applications :
- Effective in enriching benzene series in indoor air, aiding in the more accurate determination of volatile organic compounds (Huiming, 2011).
- Used in Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing MTBE and benzene in gasoline, highlighting its role in environmental chemistry education (Quach, Ciszkowski, & Finlayson‐Pitts, 1998).
Health and Safety Studies :
- Studies indicate partial support for linking benzene exposure to global DNA hypomethylation in petrol station workers (Rota et al., 2018).
- Assessment of the genotoxicity of MTBE, benzene, toluene, ethylbenzene, and xylene to human lymphocytes using comet assay shows potential DNA damage (Chen et al., 2008).
Physical Chemistry Investigations :
- In the study of rotational dynamics in ionic liquids, NMR relaxation times revealed faster rotational correlation times for benzene and 1-ethyl-3-methylimidazolium (Rumble et al., 2016).
Fuel and Energy Research :
- Ion mobility spectrometers with radioactive and UV ionization sources can effectively detect gasoline components including benzene (Baumbach, Sielemann, Xie, & Schmidt, 2003).
- A study on the kinetics and products of reactions of MTBE with ozone and ozone/hydrogen peroxide in water suggests its viability for remediation of fuel contaminated sites (Mitani, Keller, Bunton, Rinker, & Sandall, 2002).
Safety And Hazards
properties
IUPAC Name |
1-butyl-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-3-4-8-11-9-6-5-7-10(11)2/h5-7,9H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJILYKLNKQOOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074273 | |
Record name | Benzene, 1-butyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-butyl-2-methyl- | |
CAS RN |
1595-11-5 | |
Record name | 1-Butyl-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1595-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-butyl-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001595115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-butyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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